2-(6-BROMO-2,3-DIFLUOROPHENYL)ACETIC ACID
Description
2-(6-Bromo-2,3-difluorophenyl)acetic acid is a halogenated aromatic carboxylic acid characterized by a phenyl ring substituted with bromine at position 6 and fluorine atoms at positions 2 and 2. The acetic acid moiety (-CH₂COOH) is attached to the aromatic ring, making the compound a versatile intermediate in pharmaceutical synthesis and materials science. Its structure combines electron-withdrawing fluorine substituents and a bulky bromine atom, influencing its electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
2-(6-bromo-2,3-difluorophenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c9-5-1-2-6(10)8(11)4(5)3-7(12)13/h1-2H,3H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNUSYLZSBOUCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)CC(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887585-27-5 | |
| Record name | 2-(6-bromo-2,3-difluorophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromo-2,3-difluorophenyl)acetic acid typically involves the following steps:
Bromination: The starting material, 2,3-difluorophenylacetic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. This step introduces the bromo group at the desired position on the phenyl ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous purification processes to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromo-2,3-difluorophenyl)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(6-Bromo-2,3-difluorophenyl)acetic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6-Bromo-2,3-difluorophenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromo and fluorine atoms can enhance its binding affinity and selectivity for certain molecular targets.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s closest structural analogs differ in halogen placement and substituent types, leading to distinct physicochemical and biological properties:
Key Observations :
- Bromine vs. Fluorine : Bromine’s larger atomic radius and polarizability increase lipophilicity compared to fluorine, which is smaller and more electronegative. This impacts pharmacokinetics (e.g., membrane permeability) .
Physicochemical Properties
- Solubility: Bromine’s hydrophobicity reduces aqueous solubility compared to amino-substituted analogs (e.g., 2-amino-2-(2,6-difluorophenyl)acetic acid hydrochloride) .
- Acidity : The electron-withdrawing fluorine and bromine substituents lower the pKa of the acetic acid group (estimated ~2.5–3.0), enhancing ionization in physiological conditions .
Biological Activity
Introduction
2-(6-Bromo-2,3-difluorophenyl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H7BrF2O2
- Molecular Weight : 265.06 g/mol
- CAS Number : 537033-52-6
The structure of this compound features a bromine atom and two fluorine atoms attached to a phenyl ring, which may influence its biological activity through increased lipophilicity and altered interaction with biological targets.
Anticancer Activity
The anticancer potential of halogenated phenyl compounds has been documented in several studies. The presence of bromine and fluorine atoms can enhance the binding affinity to cancer-related targets. For example, compounds with similar substitutions have demonstrated inhibitory effects on cancer cell proliferation in vitro.
Case Study: Structure-Activity Relationship (SAR)
A study on related compounds found that modifications in the phenyl ring significantly affected anticancer activity. The introduction of electron-withdrawing groups like bromine and fluorine was associated with increased potency against certain cancer cell lines. This suggests that this compound could exhibit similar behavior.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival or cancer cell proliferation.
- Receptor Modulation : It could interact with specific receptors, modulating their activity and affecting downstream signaling pathways.
- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis in cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Potential activity against E. coli | |
| Anticancer | Inhibitory effects on cancer cell lines | |
| Enzyme Interaction | Possible inhibition of metabolic enzymes |
Detailed Research Insights
- Antimicrobial Studies : A study investigating the antimicrobial effects of halogenated phenylacetic acids reported significant inhibition against gram-positive bacteria, suggesting that this compound may follow suit due to its structural similarities .
- Cancer Cell Proliferation : In vitro assays demonstrated that related compounds effectively reduced the viability of various cancer cell lines, indicating that the presence of bromine and fluorine enhances their anticancer properties .
- Mechanistic Studies : Research into the mechanisms revealed that these compounds often act by disrupting cellular processes essential for survival and replication, such as DNA synthesis and repair .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
